![molecular formula C29H22N4O7 B12637354 (10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)
(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its intricate structure, featuring multiple rings and functional groups, suggests it may have unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core tetracyclic structure, followed by the introduction of the benzodioxin and nitrophenyl groups. Key steps may include:
Cyclization reactions: to form the tetracyclic core.
Substitution reactions: to introduce the benzodioxin and nitrophenyl groups.
Amidation reactions: to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Continuous flow chemistry: to improve reaction efficiency.
Catalysis: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin group can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-aminophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide: Similar structure but with an amino group instead of a nitro group.
(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C29H22N4O7 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C29H22N4O7/c34-27(30-17-6-8-18(9-7-17)33(37)38)26-25-24(21-11-5-16-3-1-2-4-20(16)32(21)26)28(35)31(29(25)36)19-10-12-22-23(15-19)40-14-13-39-22/h1-12,15,21,24-26H,13-14H2,(H,30,34)/t21-,24-,25-,26+/m0/s1 |
Clé InChI |
OXVBHYUEBUHCBA-CPPMQADQSA-N |
SMILES isomérique |
C1COC2=C(O1)C=CC(=C2)N3C(=O)[C@H]4[C@@H]5C=CC6=CC=CC=C6N5[C@H]([C@H]4C3=O)C(=O)NC7=CC=C(C=C7)[N+](=O)[O-] |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C4C5C=CC6=CC=CC=C6N5C(C4C3=O)C(=O)NC7=CC=C(C=C7)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


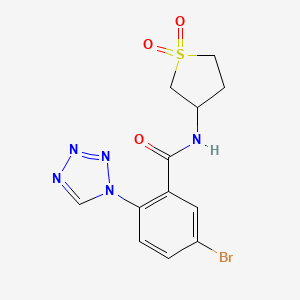
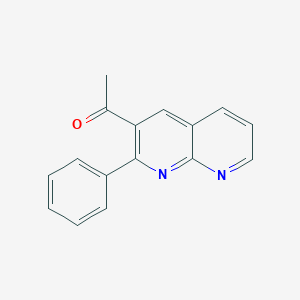
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12637291.png)
![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)
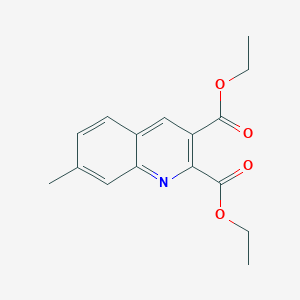
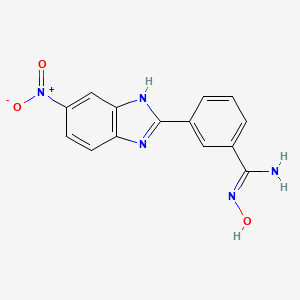
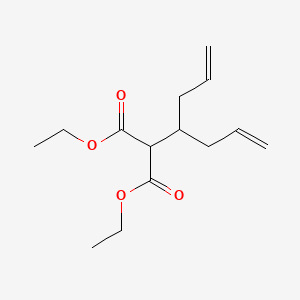
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)

![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
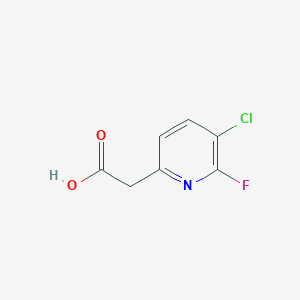
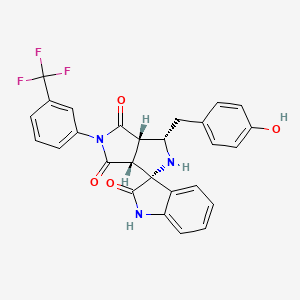
![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)
